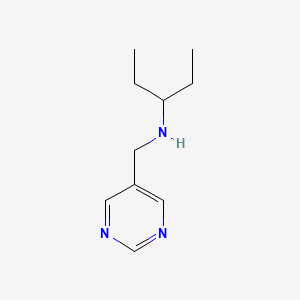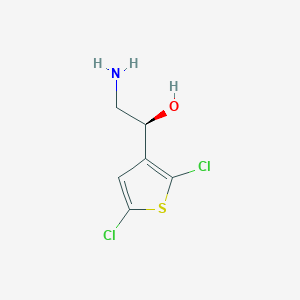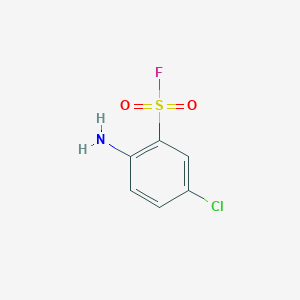![molecular formula C11H19NOS B15275155 (4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B15275155.png)
(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine is a compound with the molecular formula C₁₁H₁₉NOS and a molecular weight of 213.34 g/mol . This compound is of interest due to its unique structure, which includes a methoxybutyl group and a methylthiophenyl group connected by a methylamine linkage. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine typically involves the reaction of 4-methoxybutylamine with 5-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(4-Methoxybutyl)[(5-methylthiophen-2-yl)methyl]amine is unique due to its specific combination of a methoxybutyl group and a methylthiophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H19NOS |
|---|---|
Peso molecular |
213.34 g/mol |
Nombre IUPAC |
4-methoxy-N-[(5-methylthiophen-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H19NOS/c1-10-5-6-11(14-10)9-12-7-3-4-8-13-2/h5-6,12H,3-4,7-9H2,1-2H3 |
Clave InChI |
MZKZSRQYMQGEDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CNCCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-3-[ethyl(methyl)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B15275080.png)


![2-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15275100.png)
![1-Methyl-N-[1-(pyridin-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15275107.png)




![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15275138.png)
![2-Ethyl-3,5,7-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15275144.png)

![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
